
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid
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Overview
Description
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the boronic acid group: The boronic acid group is introduced via hydroboration, where a B–H bond is added over an alkene or alkyne.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production .
Chemical Reactions Analysis
Types of Reactions
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution reactions: The boronic acid group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid group can also interact with biological molecules, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid
- 3-tert-Butyl 5-borononicotinamide
- 3-tert-Butyl 5-borononicotinamide
Uniqueness
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine group. This protection allows for selective reactions and enhances the compound’s stability during synthesis and application .
Properties
IUPAC Name |
[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGITWATCYCNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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